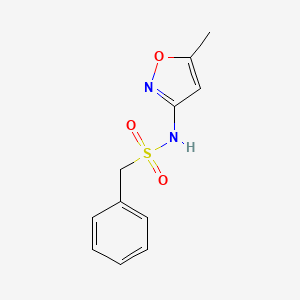

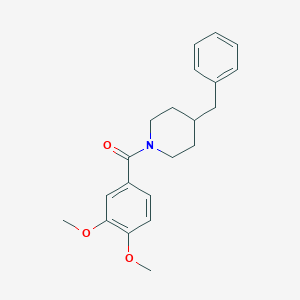

![molecular formula C16H15N3O2S B5516330 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide

説明

Synthesis Analysis

The synthesis of benzamide derivatives typically involves reactions of aminobenzohydrazides with Schiff bases or similar compounds. For instance, Reddy et al. (1986) demonstrated the synthesis of related compounds using reactions of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO4, resulting in the formation of benzylideneaminoquinazolinones and oxadiazoles (Reddy, Reddy, & Reddy, 1986).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often established using spectroscopic methods. For example, Saeed et al. (2010) synthesized a related compound and determined its structure using methods like IR, H and C-NMR, mass spectrometry, and X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a range of chemical reactions, leading to various products. The reactions can include oxidation, cyclization, and conjugate addition, as seen in the works of various researchers. For example, Youssef (2009) explored reactions of similar compounds leading to the formation of different derivatives (Youssef, 2009).

科学的研究の応用

Synthesis and Green Chemistry

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide, a benzothiazole derivative, plays a crucial role in biochemistry and medicinal chemistry due to its pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds, including this one, have been made with a focus on green chemistry principles. These advancements have utilized various raw materials and synthetic processes, aiming for eco-friendly and sustainable chemical production (Gao et al., 2020).

Antitumor Properties

This compound, as a member of the 2-(4-aminophenyl)benzothiazoles class, has been identified for its potent antitumor properties. In vitro and in vivo studies have revealed that these compounds exhibit highly selective and potent antitumor activities. They are known to induce and be biotransformed by cytochrome P 450 1A1, leading to both active and inactive metabolites. Modifications of the benzothiazole nucleus and conjugation techniques have been used to overcome limitations related to the compound's lipophilicity, enhancing its potential as an antitumor agent (Bradshaw et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[(3-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-4-6-11(9-10)15(21)19-16(22)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMHPFFUMJRWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)